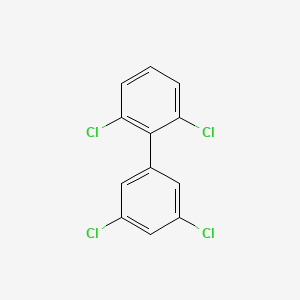

2,3',5',6-Tetrachlorobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(3,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-4-7(5-9(14)6-8)12-10(15)2-1-3-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDULUCZRGGWTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074220 | |

| Record name | 2,3',5',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74338-23-1 | |

| Record name | 2,3',5',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074338231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',5',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/763E7H148V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: 2,3',5',6-Tetrachlorobiphenyl (PCB 59)

Abstract This technical guide provides a comprehensive analysis of 2,3',5',6-Tetrachlorobiphenyl (IUPAC Congener PCB 59), a di-ortho-substituted polychlorinated biphenyl. Unlike coplanar, dioxin-like congeners, PCB 59 exhibits distinct steric hindrance that dictates its non-dioxin-like (NDL) toxicological profile and analytical behavior. This document details its chemical identity, a self-validating synthesis protocol via Suzuki-Miyaura coupling, analytical quantification methods, and its specific mechanism of action on ryanodine receptor (RyR) signaling.

Part 1: Chemical Identity & Physicochemical Properties[1]

PCB 59 is characterized by chlorine substitution at the 2 and 6 positions on the first phenyl ring (ortho) and the 3' and 5' positions on the second ring (meta). The 2,6-substitution pattern creates a significant rotational barrier, forcing the biphenyl system into a non-planar conformation. This steric bulk prevents the molecule from binding to the Aryl Hydrocarbon Receptor (AhR), distinguishing it from dioxin-like PCBs (e.g., PCB 126).

Core Identifiers

| Parameter | Value |

| Chemical Name | This compound |

| IUPAC Congener | PCB 59 |

| CAS Registry Number | 41464-40-8 |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 291.99 g/mol |

| Structure Type | Di-ortho substituted (Non-planar) |

Physicochemical Constants

| Property | Value / Range | Context |

| Log Kow | ~5.7 – 5.9 | High lipophilicity; bioaccumulates in adipose tissue. |

| Physical State | Solid (Crystalline) | At standard temperature and pressure (STP). |

| Solubility | < 0.05 mg/L (Water) | Hydrophobic; soluble in hexane, isooctane, DCM. |

| Vapor Pressure | ~1.5 × 10⁻⁵ Pa | Semi-volatile; subject to long-range transport. |

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

Objective: Synthesize high-purity PCB 59 using a palladium-catalyzed cross-coupling reaction. Rationale: The Suzuki-Miyaura method is preferred over the Cadogan reaction for specific congeners due to its regiospecificity, preventing the formation of isomeric mixtures that are difficult to separate.

Reaction Scheme

Precursors: 2,6-Dichlorobenzeneboronic acid + 1-Bromo-3,5-dichlorobenzene. Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

Step-by-Step Protocol

-

Reagent Preparation (Inert Atmosphere Required):

-

Equip a three-neck round-bottom flask with a reflux condenser, nitrogen inlet, and septum.

-

Add 1-Bromo-3,5-dichlorobenzene (1.0 eq, 5 mmol) and 2,6-Dichlorobenzeneboronic acid (1.2 eq, 6 mmol).

-

Dissolve in Toluene:Ethanol (4:1 v/v, 20 mL) . Degas the solvent stream with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

-

-

Catalysis & Initiation:

-

Add Pd(PPh₃)₄ (3-5 mol%) quickly against a positive nitrogen flow.

-

Add 2M aqueous Na₂CO₃ (3.0 eq). The biphasic system requires vigorous stirring.

-

-

Reflux:

-

Heat the mixture to reflux (~90°C) for 8–12 hours.

-

Self-Validation Check: Monitor reaction progress via TLC (Hexane mobile phase). The disappearance of the aryl bromide spot indicates completion.

-

-

Work-up & Purification:

-

Cool to room temperature. Dilute with water and extract with diethyl ether (3x).

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography using 100% Hexane . PCB 59 elutes rapidly due to high lipophilicity.

-

Purity Check: Analyze via GC-MS.[1][2][3] Target purity >98%.

-

Part 3: Analytical Methodology (GC-MS)

Objective: Quantify PCB 59 in biological or environmental matrices. Challenge: Separation from other tetrachlorobiphenyl isomers (e.g., PCB 44, 49) requires optimized column selectivity.

Instrumental Parameters

| Component | Setting/Specification |

| System | GC-MS (Single Quadrupole or Triple Quad for MRM) |

| Column | 5% Phenyl Polysilphenylene-siloxane (e.g., DB-5ms, TG-5SilMS) Dimensions: 60m × 0.25mm × 0.25µm |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Injection | Splitless (1-2 µL) @ 280°C |

| Ion Source | Electron Impact (EI), 70 eV, 230°C |

| Detection Mode | SIM (Selected Ion Monitoring) |

Target Ions for SIM

-

Quantification Ion: m/z 292 (Molecular Ion [M]⁺)

-

Qualifier Ions: m/z 290, 294 (Isotopic cluster characteristic of Cl₄)

-

Internal Standard: ¹³C₁₂-PCB 59 (or ¹³C₁₂-PCB 101 if unavailable)

Temperature Program

-

Hold 100°C for 2 min.

-

Ramp 15°C/min to 160°C.

-

Ramp 2°C/min to 240°C (Critical separation window).

-

Ramp 20°C/min to 300°C, Hold 5 min.

Part 4: Toxicological Mechanism (NDL-PCB Pathway)

Mechanism: PCB 59 is a Non-Dioxin-Like (NDL) congener.[1][4] Unlike planar PCBs that activate the Aryl Hydrocarbon Receptor (AhR) to induce CYP1A1, PCB 59's di-ortho substitution prevents planar alignment. Instead, it acts as a potent sensitizer of the Ryanodine Receptor (RyR) , specifically RyR1 and RyR2 isoforms.

Causality:

-

Steric Hindrance: The 2,6-chlorines prevent the "flat" geometry required for the AhR binding pocket.

-

RyR Binding: PCB 59 binds to RyR channels on the sarcoplasmic/endoplasmic reticulum.

-

Effect: It stabilizes the channel in an "open" sub-conductance state, leading to uncontrolled Ca²⁺ leakage into the cytoplasm.

-

Outcome: Altered neuronal signaling, potential neurotoxicity, and dendritic arborization defects.[1]

Pathway Visualization

Figure 1: Mechanistic pathway of PCB 59 toxicity, highlighting the divergence from the dioxin-like AhR pathway toward Ryanodine Receptor (RyR) mediated neurotoxicity.[4][5][6]

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 36186, this compound. Retrieved from [Link]

-

Pessah, I. N., et al. (2006).[1] Structure-Activity Relationship for Noncoplanar Polychlorinated Biphenyl Congeners toward the Ryanodine Receptor-Ca2+ Channel Complex. Environmental Health Perspectives. Retrieved from [Link]

-

Grimm, F. A., et al. (2015). Metabolism and Metabolites of Polychlorinated Biphenyls. Critical Reviews in Toxicology. Retrieved from [Link]

-

Luthe, G., et al. (2006). Synthesis of hydroxylated polychlorinated biphenyls (PCBs) via the Suzuki-coupling. Chemosphere. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. shimadzu.com [shimadzu.com]

- 3. interchim.fr [interchim.fr]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. Pcb 77 | C12H6Cl4 | CID 36187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ryanodine receptor-active non-dioxin-like polychlorinated biphenyls cause neurobehavioral deficits in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3',5',6-Tetrachlorobiphenyl (PCB-72)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,3',5',6-Tetrachlorobiphenyl, also known as PCB-72. As one of the 209 congeners of polychlorinated biphenyls (PCBs), understanding the specific characteristics of PCB-72 is crucial for assessing its environmental impact, toxicological risk, and for developing effective analytical and remediation strategies. This document synthesizes available data on its molecular structure, physicochemical properties, synthesis, environmental fate, and toxicological profile, offering a valuable resource for professionals in research, environmental science, and drug development.

Introduction: The Significance of Congener-Specific Analysis

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were once widely used in industrial applications due to their chemical stability, non-flammability, and electrical insulating properties. However, their persistence in the environment and adverse health effects led to a global ban on their production. The toxicity and environmental behavior of PCBs vary significantly between individual congeners, which differ in the number and position of chlorine atoms on the biphenyl backbone. Therefore, a congener-specific approach is essential for accurate risk assessment and management. This guide focuses specifically on this compound (PCB-72), providing a detailed examination of its unique properties.

Molecular Identity and Structure

A clear understanding of the molecular identity of PCB-72 is fundamental to all scientific inquiry.

Chemical Structure

The structure of this compound is characterized by a biphenyl core with chlorine atoms substituted at the 2, 5, and 6 positions on one phenyl ring and at the 3' and 5' positions on the second phenyl ring.

Figure 1: 2D Chemical Structure of this compound (PCB-72).

Chemical Identification

| Identifier | Value |

| IUPAC Name | 1,2,4-trichloro-5-(3,5-dichlorophenyl)benzene |

| PCB Number | 72 |

| CAS Number | 33284-54-7 |

| Molecular Formula | C₁₂H₆Cl₄ |

| Molecular Weight | 291.99 g/mol [1] |

Physicochemical Properties

The physicochemical properties of PCB-72 dictate its behavior in the environment and biological systems. While experimental data for this specific congener is limited, the following table includes available information and estimated values from validated predictive models.

| Property | Value | Source |

| Physical State | White Solid | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Vapor Pressure | Data not available | |

| Water Solubility | Data not available | |

| Octanol-Water Partition Coefficient (log Kₒw) | Data not available |

Note on Data Gaps: The lack of readily available, experimentally determined physicochemical data for PCB-72 highlights a significant data gap in the scientific literature. Researchers are encouraged to perform and publish these measurements to improve the accuracy of environmental modeling and risk assessment for this congener. In the absence of experimental data, computational prediction tools can provide estimates, though these should be used with an understanding of their inherent uncertainties.

Synthesis and Manufacturing

The commercial production of PCBs involved the direct chlorination of biphenyl, resulting in complex mixtures of congeners. The synthesis of individual PCB congeners for research and analytical standards requires more controlled, specific chemical reactions. A common laboratory-scale synthesis for specific, unsymmetrical PCBs like this compound could involve a Suzuki or Gomberg-Bachmann reaction.

Conceptual Synthesis Workflow (Suzuki Coupling)

Sources

Toxicological Profile: 2,3',5',6-Tetrachlorobiphenyl (PCB 73)

The following technical guide provides an in-depth toxicological profile of 2,3',5',6-Tetrachlorobiphenyl (PCB 73) . This document is structured for researchers and drug development professionals, focusing on its non-dioxin-like (NDL) mechanisms, specifically its interaction with ryanodine receptors (RyR) and neurotoxic potential.

Executive Summary

This compound (PCB 73) is a non-dioxin-like (NDL) polychlorinated biphenyl congener characterized by a di-ortho substitution pattern (2,6-position). Unlike dioxin-like congeners (e.g., PCB 126) that bind the aryl hydrocarbon receptor (AhR), PCB 73 exerts toxicity primarily through neurotoxic signaling pathways . Its structural steric hindrance prevents coplanarity, directing its biological activity toward the sensitization of ryanodine receptors (RyR) and disruption of intracellular calcium (

Chemical Identity & Structural Analysis

PCB 73 is defined by chlorine substitution at the 2 and 6 positions on one phenyl ring and the 3 and 5 positions on the second ring. This specific 2,6-di-ortho configuration creates significant steric hindrance, forcing the two phenyl rings into a non-coplanar orientation (dihedral angle approx. 90°).

Identification Data

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Name | PCB 73 |

| CAS Registry Number | 74338-23-1 |

| Molecular Formula | |

| Molecular Weight | 291.99 g/mol |

| Structure Type | Di-ortho substituted (Non-Dioxin-Like) |

Structure-Activity Relationship (SAR)

The toxicity of PCB 73 is dictated by its non-coplanarity .

-

AhR Inactivity: The 2,6-chlorine substitution prevents the molecule from assuming the planar conformation required to fit the AhR binding pocket, rendering it essentially inactive for dioxin-like toxicity (TEF

0). -

RyR Selectivity: The non-coplanar structure and specific ortho-chlorination pattern enhance binding affinity for the ryanodine receptor (RyR1 and RyR2 isoforms), a critical calcium ion channel in the sarcoplasmic/endoplasmic reticulum.

Toxicokinetics (ADME)

Understanding the disposition of PCB 73 is critical for interpreting in vitro toxicity data.

Absorption & Distribution

-

Lipophilicity: With a high log

(approx. 5.9–6.2), PCB 73 is rapidly absorbed via gastrointestinal and dermal routes. -

Tissue Partitioning: It preferentially accumulates in lipid-rich tissues, including the liver, adipose tissue, and the brain. The ability to cross the blood-brain barrier is a prerequisite for its neurotoxic effects.

Metabolism

Metabolism is the rate-limiting step for elimination and a source of potentially toxic metabolites.

-

CYP-Mediated Oxidation: PCB 73 has unsubstituted para-positions (4, 4') . This makes it a substrate for phenobarbital-inducible cytochrome P450 enzymes (e.g., CYP2B family).

-

Hydroxylation: The primary metabolic pathway is oxidation to form 4-OH-PCB 73 and 4'-OH-PCB 73 .

-

Arene Oxide Formation: Oxidation may proceed via an arene oxide intermediate (3,4-epoxide), which can rearrange to phenols or be conjugated by glutathione.

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic fate of PCB 73, highlighting the critical hydroxylation step.

Figure 1: Proposed metabolic pathway of PCB 73 involving CYP-mediated activation to hydroxylated metabolites.

Mechanisms of Toxicity

PCB 73 acts as a "neurological disruptor" rather than a classical carcinogen (though potential exists).

Ryanodine Receptor (RyR) Sensitization

The most well-characterized mechanism for di-ortho PCBs is the sensitization of RyR channels.

-

Mechanism: PCB 73 binds to the RyR complex, stabilizing the channel in an open sub-conductance state .

-

Consequence: This leads to uncontrolled leakage of

from intracellular stores into the cytoplasm. -

Impact: Elevated cytosolic

triggers downstream neurotoxic cascades, including dendritic retraction, altered synaptic plasticity, and potential excitotoxicity.

Dopaminergic Toxicity

NDL-PCBs are known to reduce dopamine levels in the brain.

-

VMAT2 Inhibition: Structurally similar congeners (e.g., PCB 95) inhibit the Vesicular Monoamine Transporter 2 (VMAT2), preventing dopamine sequestration into vesicles.

-

Oxidative Stress: Cytosolic dopamine is unstable and auto-oxidizes to form reactive quinones and ROS, leading to neuronal damage.

Neurotoxicity Signaling Cascade

Figure 2: Mechanistic pathway linking PCB 73 exposure to neurotoxic outcomes via RyR sensitization and dopamine disruption.

Experimental Protocols

To validate the toxicity of PCB 73, the following protocols are recommended. These assays specifically target the NDL mechanisms described above.

Microsomal -Ryanodine Binding Assay

Purpose: To quantify the potency of PCB 73 in sensitizing RyR channels.

Principle: High-affinity binding of

Protocol:

-

Preparation: Isolate junctional sarcoplasmic reticulum (SR) microsomes from rabbit skeletal muscle (RyR1 rich) or rat brain (RyR2 rich).

-

Incubation Mix: Prepare assay buffer: 140 mM KCl, 20 mM MOPS (pH 7.4), 1 mM EGTA, and calculated free

(typically 0.5 -

Treatment: Add PCB 73 (dissolved in DMSO) at concentrations ranging from 0.1

M to 10 -

Labeling: Add 1 nM

-ryanodine. -

Incubation: Incubate at 37°C for 3 hours to reach equilibrium.

-

Filtration: Rapidly filter samples through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold harvest buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot specific binding vs. log[PCB 73]. Calculate

and maximal efficacy (

Calcium Imaging in Primary Neurons

Purpose: To visualize real-time perturbations in intracellular

Protocol:

-

Cell Culture: Culture primary hippocampal or cortical neurons (DIV 7-14) on poly-L-lysine coated coverslips.

-

Dye Loading: Load cells with a ratiometric calcium indicator (e.g., Fura-2 AM, 2-5

M) for 30 min at 37°C in Artificial Cerebrospinal Fluid (ACSF). -

Baseline: Perfuse with ACSF and record baseline fluorescence (340/380 nm excitation ratio).

-

Challenge: Perfuse PCB 73 (0.1 - 5

M) in ACSF. -

Observation: Monitor for rapid elevation in cytosolic

or increased frequency of spontaneous -

Validation: Apply RyR antagonist (e.g., Ryanodine at blocking concentrations, 100

M, or Dantrolene) to confirm RyR specificity.

Risk Assessment & Environmental Relevance

While PCB 73 is less abundant in commercial mixtures (e.g., Aroclors) compared to major congeners like PCB 153, its specific toxicological profile poses risks in scenarios of:

-

Bioaccumulation: Persistence in the food chain due to metabolic resistance of the chlorinated rings.

-

Developmental Exposure: Transfer via placenta and lactation, potentially affecting the developing nervous system where RyR signaling is critical for circuit formation.

Handling Precautions:

-

Hazard: Potential carcinogen (Group 1 as PCB mixture), neurotoxicant.

-

PPE: Nitrile gloves, lab coat, chemical fume hood.

-

Disposal: High-temperature incineration as halogenated organic waste.

References

-

Pessah, I. N., et al. (2010). "Immunologic and Neurodevelopmental Susceptibilities of Autism." Neurotoxicology. Link

-

Pessah, I. N., et al. (2006). "Structure-Activity Relationship for Noncoplanar Polychlorinated Biphenyl Congeners toward the Ryanodine Receptor-Ca2+ Channel Complex Type 1 (RyR1)." Chemical Research in Toxicology. Link

-

Giesy, J. P., & Kannan, K. (1998). "Dioxin-like and non-dioxin-like toxic effects of polychlorinated biphenyls (PCBs): implications for risk assessment." Critical Reviews in Toxicology. Link

-

Safe, S. (1994). "Polychlorinated biphenyls (PCBs): environmental impact, biochemical and toxic responses, and implications for risk assessment."[1] Critical Reviews in Toxicology. Link

-

LGC Standards. (2025). "Certificate of Analysis: PCB 73." LGC Standards. Link

Sources

Environmental Fate and Transport of 2,3',5',6-Tetrachlorobiphenyl (PCB 73): A Mechanistic Guide

Topic: Environmental Fate, Transport, and Analysis of 2,3',5',6-Tetrachlorobiphenyl (PCB 73) Content Type: Technical Guide / Whitepaper

Executive Summary

This technical guide provides a high-resolution analysis of This compound (IUPAC Congener PCB 73 ). Unlike coplanar, dioxin-like PCBs, PCB 73 is a di-ortho substituted, non-coplanar congener. This structural distinction dictates its unique physicochemical behavior: it exhibits high steric hindrance preventing aryl hydrocarbon receptor (AhR) binding, distinct metabolic recalcitrance, and specific neurotoxicological pathways. This guide synthesizes its partitioning dynamics, degradation resistance, and validated analytical methodologies (HRGC/HRMS) for researchers in environmental toxicology and drug development.

Physicochemical Identity & Partitioning Dynamics

The environmental fate of PCB 73 is governed by its hydrophobic nature and steric configuration. The 2,6-substitution pattern on the phenyl ring forces the biphenyl system into a non-planar conformation, significantly altering its solubility and volatility compared to coplanar isomers (e.g., PCB 77).

Structural Identity[1]

-

Congener Number: PCB 73 (Ballschmiter & Zell)

-

Substitution Pattern: Di-ortho (2,6), Di-meta (3',5')

-

Conformation: Non-coplanar (Twisted biphenyl rings due to steric repulsion of ortho-chlorines).

Key Physicochemical Parameters

The following parameters drive the fugacity models used to predict environmental compartmentalization.

| Parameter | Value (Approx.) | Environmental Implication |

| Molecular Weight | 291.99 g/mol | Determines diffusion coefficients in air/water. |

| Log K_ow | 5.90 – 6.20 | Indicates high lipophilicity; strong bioaccumulation potential in lipid-rich tissues. |

| Log K_oa | ~8.5 | High octanol-air partition coefficient suggests efficient scavenging by vegetation and aerosols. |

| Water Solubility | ~0.02 mg/L | Extremely low; transport occurs primarily via suspended particulate matter (SPM). |

| Henry’s Law Constant | ~3.5 × 10⁻⁴ atm-m³/mol | Facilitates volatilization from water to air (the "Grasshopper Effect"). |

Environmental Transport Mechanisms

PCB 73 undergoes global fractionation, moving from warmer to colder regions. Its transport is modeled as a series of adsorption/desorption events known as the Grasshopper Effect .

The Fugacity Model

The movement of PCB 73 is driven by thermodynamic equilibrium seeking. The high

Figure 1: Multi-compartment fugacity model illustrating the cyclic transport of PCB 73. Note the bidirectional exchange between air/water and water/sediment.

Long-Range Transport

Due to its semi-volatility, PCB 73 is prone to atmospheric transport. In warmer climates, it volatilizes; in colder polar regions, it condenses. This results in the accumulation of PCB 73 in Arctic ecosystems, despite no local sources.

Biotransformation & Degradation

The ortho-chlorine substitution (2,6-position) makes PCB 73 particularly resistant to microbial degradation compared to non-ortho congeners.

Aerobic Degradation (Oxidative)

Aerobic bacteria (e.g., Burkholderia xenovorans LB400) typically attack the biphenyl ring via 2,3-dioxygenase enzymes.

-

Mechanism: Insertion of O₂ at the 2,3-position (open carbon sites).

-

PCB 73 Constraint: The 2-position is chlorinated. The 2,3-dioxygenase attack is sterically hindered and chemically blocked. Degradation must proceed via the 3',4' or 4',5' positions on the second ring, making the process significantly slower.

Anaerobic Dechlorination (Reductive)

In deep, anoxic sediments, organohalide-respiring bacteria (e.g., Dehalococcoides) remove chlorines.

-

Preference: Meta and para chlorines are removed first.

-

PCB 73 Fate: The 3',5' (meta) chlorines are susceptible to removal, potentially converting PCB 73 to 2,6-dichlorobiphenyl . The ortho chlorines (2,[9]6) are extremely recalcitrant to anaerobic removal, leading to the persistence of ortho-substituted metabolites.

Analytical Protocol: High-Resolution Determination

Standard: Adapted from EPA Method 1668C (Chlorinated Biphenyl Congeners by HRGC/HRMS). Objective: Isolate PCB 73 from interfering congeners and matrix background.

Reagents & Standards

-

Internal Standard: ¹³C₁₂-labeled PCB 73 (or structurally identical surrogate like ¹³C₁₂-PCB 54 if 73 is unavailable).

-

Cleanup Solvents: Hexane, Dichloromethane (DCM), Toluene (Pesticide Grade).

Step-by-Step Workflow

-

Sample Preparation & Spiking:

-

Homogenize 10g of sediment/tissue.

-

Spike with 2 ng of ¹³C₁₂-labeled internal standard (Isotope Dilution).

-

Why: Corrects for loss during extraction and matrix effects.

-

-

Extraction (Soxhlet):

-

Extract with Toluene for 16–24 hours.

-

Why: Toluene disrupts the strong sorption of planar/non-planar PCBs to carbonaceous soot and organic matter.

-

-

Lipid Removal (Acid Cleanup):

-

Wash extract with concentrated H₂SO₄ until the acid layer is colorless.

-

Why: Oxidizes lipids/fats that interfere with GC injection; PCBs are acid-stable.

-

-

Fractionation (Silica Gel/Alumina):

-

Pass through activated silica gel. Elute with Hexane.

-

Critical Step: Separation of planar (dioxin-like) from non-planar (PCB 73).

-

Use Florisil column to separate non-polar PCBs from polar pesticides.

-

-

Instrumental Analysis (HRGC/HRMS):

-

Column: SPB-Octyl or DB-5ms (60m length).

-

Detector: High-Resolution Mass Spectrometer (magnetic sector) at >10,000 resolution.

-

SIM Mode: Monitor m/z 291.9194 (Native) and m/z 303.9596 (Label).

-

Figure 2: Validated analytical workflow based on EPA Method 1668C for congener-specific analysis.

Toxicology & Drug Development Relevance

Understanding PCB 73 is critical for drug developers working on metabolic assays, as it acts as a potent enzyme inducer distinct from dioxins.

Non-Dioxin-Like (NDL) Mechanism

Unlike PCB 126 (coplanar), PCB 73 does not bind the Aryl Hydrocarbon Receptor (AhR) due to the steric bulk of the 2,6-chlorines preventing planarity.

-

Primary Target: Constitutive Androstane Receptor (CAR) and Pregnane X Receptor (PXR).

-

Enzyme Induction: Potent inducer of CYP2B and CYP3A families (Phenobarbital-type induction).

Neurotoxicity

PCB 73 alters intracellular Ca²⁺ signaling.

-

Ryanodine Receptors (RyR): Ortho-substituted PCBs bind to RyR channels in the sarcoplasmic/endoplasmic reticulum, locking them in an "open" state.

-

Effect: Uncontrolled Ca²⁺ release, leading to neurotoxicity and altered dendritic growth.

Endocrine Disruption

-

Thyroid: Displaces thyroxine (T4) from transthyretin (TTR), leading to hypothyroidism.

-

Estrogenicity: Weak estrogenic activity compared to hydroxylated metabolites.

References

-

U.S. Environmental Protection Agency (EPA). (2010).[5] Method 1668C: Chlorinated Biphenyl Congeners in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS.[5]Link

-

National Institutes of Health (NIH) - PubChem. (2024). This compound (PCB 73) Compound Summary.Link

-

Fischer, L. J., et al. (1998). Symposium Overview: Toxicity of Non-Coplanar PCBs. Toxicological Sciences.[9][10] Link

-

Grimm, F. A., et al. (2015). Diversity of Polychlorinated Biphenyl-Induced Effects on the Constitutive Androstane Receptor. Drug Metabolism and Disposition. Link

Sources

- 1. accustandard.com [accustandard.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Federal Register :: EPA Method 23-Determination of Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans From Stationary Sources [federalregister.gov]

- 4. Qmx Laboratories - 2,3,5,6-Tetrachlorobiphenyl-2',3',4',5',6'_D5_/_PCB_065_D5_1219794-80-5_100_1.1ml [qmx.com]

- 5. ucfoodsafety.ucdavis.edu [ucfoodsafety.ucdavis.edu]

- 6. open.alberta.ca [open.alberta.ca]

- 7. epa.gov [epa.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Assessing the role of ortho-substitution on polychlorinated biphenyl binding to transthyretin, a thyroxine transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ortho-substituted PCBs kill thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Historical Applications of 2,3',5',6-Tetrachlorobiphenyl

Introduction: Situating 2,3',5',6-Tetrachlorobiphenyl in the Industrial Landscape

This compound, designated as PCB-70 in the Ballschmiter-Zell numbering system, is one of 209 distinct chemical compounds known as polychlorinated biphenyls (PCBs).[1] For much of the 20th century, PCBs were lauded for their remarkable chemical stability and performance under extreme conditions, leading to their widespread use in a multitude of industrial and commercial applications.[2] These synthetic compounds were not typically used in their pure, isolated forms. Instead, they were manufactured and sold as complex mixtures under various trade names, the most common in North America being Aroclor, produced by the Monsanto Corporation.[1]

This guide provides a detailed examination of the historical applications of this compound, not as a standalone chemical, but as a significant constituent of these commercially vital Aroclor mixtures. Understanding its role within these formulations is key to appreciating both its industrial value during the mid-20th century and its subsequent emergence as a persistent environmental contaminant.

Physicochemical Properties: The Foundation of Industrial Utility

The utility of this compound, and PCBs in general, stemmed from a unique combination of physical and chemical properties. These characteristics made them ideal for applications where durability, non-reactivity, and resistance to heat and electrical stress were paramount.

| Property | Value/Description | Significance in Historical Applications |

| Molecular Formula | C₁₂H₆Cl₄ | The biphenyl structure with four chlorine atoms contributes to its high molecular weight and stability. |

| Molecular Weight | 292.0 g/mol [3] | This relatively high molecular weight is associated with low volatility. |

| Physical State | Varies within mixtures from oily liquids to waxy solids[4] | This variability allowed for diverse applications, from liquid coolants to pliable plasticizers. |

| Solubility | Low in water; high in organic solvents, oils, and fats[4] | Its hydrophobic nature made it an excellent lubricant and dielectric fluid, as it would not readily mix with water. |

| Chemical Stability | Highly resistant to acids, bases, oxidation, and hydrolysis.[2] | This inertness ensured a long service life in harsh industrial environments without degradation. |

| Thermal Properties | High thermal conductivity and high flash points.[4] | These properties made PCBs excellent heat-transfer fluids and fire-resistant dielectrics in electrical equipment. |

| Electrical Properties | High dielectric constant.[4] | This made them superb electrical insulators, crucial for the safe operation of capacitors and transformers. |

Core Historical Applications: A Constituent of Aroclor Mixtures

Direct historical applications of pure this compound are not documented, as its utility was realized as a component of the Aroclor mixtures. Analysis of these mixtures reveals the presence of PCB-70, particularly in Aroclor 1248 and Aroclor 1254.

| Aroclor Mixture | Average Chlorine Content | Weight Percent of this compound (PCB-70) | Primary Historical Applications |

| Aroclor 1248 | 48%[4] | ~6.0% | Dielectric fluids in transformers and capacitors, hydraulic fluids, plasticizers in synthetic resins and adhesives.[4] |

| Aroclor 1254 | 54%[5] | Present, but at lower concentrations than in Aroclor 1248 | Dielectric fluids in transformers and capacitors, plasticizers.[5][6] |

The primary historical applications of this compound are, therefore, intrinsically linked to the uses of the Aroclor mixtures in which it was a component:

-

Electrical Equipment: The high dielectric strength and thermal stability of Aroclor mixtures made them indispensable as insulating fluids and coolants in transformers and capacitors.[2] These fluids prevented electrical arcing and dissipated heat, ensuring the safe and efficient operation of high-voltage electrical grids.

-

Plasticizers: PCBs were added to polymers to increase their flexibility and durability. Aroclor mixtures containing PCB-70 were used as plasticizers in a variety of materials, including synthetic resins and adhesives.[4]

-

Hydraulic Fluids: In high-pressure hydraulic systems, the chemical stability and non-flammability of PCBs were highly advantageous, reducing the risk of fire and fluid degradation under extreme operating conditions.

The Rationale for Use: An Era of Industrial Demand

The widespread adoption of PCB-containing mixtures like Aroclors was driven by the demands of a rapidly industrializing world. The properties of this compound and its fellow congeners offered solutions to significant engineering challenges of the time. In the burgeoning field of electricity, the need for safe, reliable, and long-lasting components for the power grid was paramount. The non-flammability of PCBs was a critical safety feature, preventing fires in electrical equipment that often operated at high temperatures and voltages. Their chemical inertness translated to a very long service life, reducing the need for frequent replacement of fluids in sealed systems like transformers. This combination of safety, performance, and longevity made PCBs the materials of choice for decades.

From Industrial Workhorse to Environmental Menace

The very properties that made PCBs so industrially valuable—their extreme stability and resistance to degradation—were also the cause of their eventual downfall. Beginning in the 1960s, evidence mounted that PCBs were accumulating in the environment and in the tissues of living organisms, a process known as bioaccumulation. Their resistance to breakdown meant that once released into the environment through spills, improper disposal, or leaking equipment, they persisted for very long periods.

PCBs are now recognized as probable human carcinogens and are associated with a range of other adverse health effects.[7] This realization led to a global ban on their production and use, including the U.S. Toxic Substances Control Act of 1976. Despite the cessation of their manufacture, the legacy of their extensive use remains, with PCBs still detectable in soil, water, and wildlife worldwide.

Analytical Verification: Identifying Historical Use

The historical presence of this compound in various materials and environmental samples is confirmed through sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of individual PCB congeners.

Standard Protocol for PCB Congener Analysis

-

Sample Extraction: The sample (e.g., soil, water, or a piece of suspected PCB-containing material) is treated with a solvent to extract the PCBs.

-

Cleanup and Fractionation: The extract is passed through a series of columns containing different adsorbent materials to remove interfering compounds.

-

Instrumental Analysis: The cleaned extract is injected into a gas chromatograph. The different PCB congeners are separated based on their boiling points and interaction with the chromatographic column.

-

Detection and Quantification: As the separated congeners exit the GC column, they enter a mass spectrometer, which bombards them with electrons, causing them to fragment in a predictable pattern. This fragmentation pattern serves as a "fingerprint" for each congener, allowing for its positive identification and quantification.

-

Data Analysis: The resulting data is compared to certified reference standards of known PCB congeners, including this compound, to confirm its presence and determine its concentration in the original sample.

This rigorous analytical process provides a self-validating system for confirming the historical use of PCB-70 as a component of commercial mixtures found in a wide range of industrial materials and environmental matrices.

Visualizing the Pathway: From Application to Environment

The following diagram illustrates the lifecycle of this compound as a component of industrial products and its subsequent pathway into the environment.

Caption: Lifecycle of PCB-70 from industrial use to environmental impact.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service. [Link]

-

PubChem. (n.d.). Aroclor 1248. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Congener-specific analysis of Aroclor 1254 with two different lot numbers (mg/g). Retrieved from [Link]

- Frame, G. M. (1997). Complete PCB Congener Distributions for 17 Aroclor Mixtures Determined by 3 HRGC Systems Optimized for Comprehensive, Quantitative, Congener-Specific Analysis.

-

U.S. Environmental Protection Agency. (2008). GENERATING THE RIGHT DATA: DETERMINATION OF AROCLORS VERSUS PCB CONGENERS. Retrieved from [Link]

-

CLU-IN. (n.d.). Generating the Right Data: Determination of Aroclors Versus PCB Congeners. Retrieved from [Link]

-

ResearchGate. (n.d.). PCB congener profiles of a Aroclor 1248 and b average of 27 sediment.... Retrieved from [Link]

-

PubChem. (n.d.). 2,2',4,4'-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem Service. (2016). SAFETY DATA SHEET: 3,3',5,5'-Tetrachlorobiphenyl. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',3,5'-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,3',4,4'-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: 2,3,5-Triphenyltetrazolium-chlorid. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,4',5-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Pcb 77 | C12H6Cl4 | CID 36187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pcb 47 | C12H6Cl4 | CID 17097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,3',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 36400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semspub.epa.gov [semspub.epa.gov]

- 7. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3',5',6-Tetrachlorobiphenyl (PCB 73): Molecular Weight and Formula

This guide provides a detailed examination of the chemical properties of 2,3',5',6-Tetrachlorobiphenyl, a specific congener of the polychlorinated biphenyl (PCB) family. PCBs are a class of synthetic organochlorine compounds that were manufactured for various industrial applications until their production was banned due to their environmental persistence and adverse health effects.[1][2] Understanding the precise molecular characteristics of individual congeners is critical for toxicological research, environmental monitoring, and the development of remediation strategies.

Introduction to Polychlorinated Biphenyls (PCBs)

Polychlorinated biphenyls are a group of 209 distinct aromatic compounds, known as congeners, with the general chemical formula C₁₂H₁₀₋ₓClₓ.[3] In these molecules, 'x' can range from 1 to 10, representing the number of chlorine atoms attached to the biphenyl backbone. The biphenyl structure consists of two phenyl rings linked by a single carbon-carbon bond. The numbering of the carbon atoms on the two rings is a critical aspect of PCB nomenclature, with one ring being unprimed (1-6) and the other being primed (1'-6') to denote the specific positions of chlorine substitution.

The specific congener under consideration, this compound, is identified by the Ballschmiter and Zell (BZ) number, PCB 73.[4] This systematic numbering is the standard in scientific literature for differentiating the various congeners.[5]

Molecular Formula of this compound (PCB 73)

The molecular formula for all tetrachlorobiphenyl isomers is C₁₂H₆Cl₄ .[4][6][7] This formula is derived from the fundamental biphenyl structure (C₁₂H₁₀) by substituting four hydrogen atoms with four chlorine atoms.

Breakdown of the Molecular Formula:

-

C₁₂ : Represents twelve carbon atoms, which form the two interconnected phenyl rings of the biphenyl skeleton.

-

H₆ : Indicates that six hydrogen atoms remain attached to the carbon backbone.

-

Cl₄ : Denotes the presence of four chlorine atoms as substituents.

The specific nomenclature "this compound" precisely describes the location of these four chlorine atoms on the biphenyl structure, which is essential for its unique chemical and toxicological properties.

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For this compound (C₁₂H₆Cl₄), the calculation is as follows, using the standard atomic weights of carbon, hydrogen, and chlorine:

-

Atomic weight of Carbon (C): ~12.011 amu

-

Atomic weight of Hydrogen (H): ~1.008 amu

-

Atomic weight of Chlorine (Cl): ~35.453 amu

Calculation: (12 × 12.011 amu) + (6 × 1.008 amu) + (4 × 35.453 amu) = 144.132 amu + 6.048 amu + 141.812 amu = 291.992 amu

For practical laboratory purposes, this value is typically rounded to 292.0 g/mol .[7]

Data Summary Table

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonym | PCB 73 | [4] |

| Molecular Formula | C₁₂H₆Cl₄ | [4][6][7] |

| Molecular Weight | ~292.0 g/mol | [7] |

| CAS Number | 74338-23-1 | [4] |

Molecular Structure and Isomerism

The arrangement of chlorine atoms in this compound dictates its three-dimensional shape and, consequently, its biological activity. The substitution pattern influences the degree of rotation around the single bond connecting the two phenyl rings. The presence of chlorine atoms in the ortho positions (2, 2', 6, and 6') creates steric hindrance, which can restrict the rotation and affect the planarity of the molecule. This planarity is a key factor in the toxicity of some PCB congeners, particularly the "dioxin-like" PCBs.[2]

Below is a two-dimensional representation of the this compound (PCB 73) molecule, illustrating the specific placement of the chlorine atoms.

Caption: 2D structure of this compound (PCB 73).

Conclusion

The precise identification of this compound as PCB 73, with a molecular formula of C₁₂H₆Cl₄ and a molecular weight of approximately 292.0 g/mol , is fundamental for its study. For researchers, scientists, and drug development professionals, particularly in the fields of environmental science and toxicology, this foundational data is the starting point for more complex investigations into its environmental fate, metabolic pathways, and potential for bioaccumulation and toxicity. The specific isomeric structure is a key determinant of these properties and underscores the importance of congener-specific analysis in PCB research.

References

-

PubChem. (n.d.). 2,2',3,5'-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,3',4,4',5',6-Heptachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

T3DB. (n.d.). 2,3',5,5'-Tetrachlorobiphenyl (T3D0461). Toxin and Toxin Target Database. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',5,5'-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2',3,4',5,6,6'-Heptachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

Grokipedia. (n.d.). PCB congener list. Retrieved from [Link]

-

PubChem. (n.d.). Pcb 101. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,3',4,4',5,5'-Hexachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Pcb 77. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). PCB congener list. Retrieved from [Link]

-

MDPI. (2024). The D-FISH Trial: A Randomized, Double-Blind, Non-Inferiority Trial Comparing Fish Processing By-Product-Derived Versus Synthetic Vitamin D 3 Supplementation in Adults with Suboptimal 25-Hydroxyvitamin D. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4',6-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,4,5-Tetrachlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]

-

USEPA. (n.d.). Executive Summary. Retrieved from [Link]

Sources

- 1. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. T3DB: 2,3',5,5'-Tetrachlorobiphenyl [t3db.ca]

- 3. 2,3,3',4,4',5',6-Heptachlorobiphenyl | C12H3Cl7 | CID 53039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PCB congener list - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. 2,2',5,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 37248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pcb 77 | C12H6Cl4 | CID 36187 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Comprehensive Guide to the Quantitative Analysis of 2,3',5',6-Tetrachlorobiphenyl by Gas Chromatography-Mass Spectrometry

Abstract

This technical guide provides a detailed methodology for the sensitive and selective quantification of 2,3',5',6-Tetrachlorobiphenyl (PCB-70) in environmental matrices using gas chromatography-mass spectrometry (GC-MS). Polychlorinated biphenyls (PCBs) are persistent organic pollutants (POPs) that are subject to stringent regulatory monitoring due to their toxicity and bioaccumulative properties.[1][2] This document outlines the entire analytical workflow, from sample extraction and cleanup to GC-MS analysis and data interpretation. The protocols described herein are designed to provide researchers, scientists, and drug development professionals with a robust and validated framework for the accurate determination of this specific tetrachlorobiphenyl congener.

Introduction: The Analytical Imperative for this compound

Polychlorinated biphenyls (PCBs) are a class of synthetic organic chemicals that were widely used in various industrial applications before being banned in many countries due to their adverse health effects.[1][2] this compound, also known as PCB-70, is one of the 209 possible PCB congeners, each with varying levels of toxicity. The accurate and reliable quantification of individual PCB congeners like this compound is crucial for environmental monitoring, human exposure assessment, and toxicological studies.

Gas chromatography-mass spectrometry (GC-MS) has become the gold standard for the analysis of PCBs due to its high sensitivity, selectivity, and ability to separate complex mixtures of congeners.[3] This application note details a comprehensive approach to the analysis of this compound, emphasizing the critical aspects of sample preparation and instrumental analysis to ensure data of the highest quality and integrity.

The Analytical Workflow: A Step-by-Step Visualization

The successful analysis of this compound hinges on a well-defined and meticulously executed workflow. The following diagram provides a high-level overview of the key stages involved, from sample collection to final data reporting.

Figure 1: A schematic overview of the analytical workflow for the determination of this compound by GC-MS.

In-Depth Methodologies: From Sample to Signal

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract this compound from the sample matrix and remove any interfering compounds that could compromise the GC-MS analysis. The choice of extraction and cleanup method is highly dependent on the sample matrix.

3.1.1. Extraction of this compound from Soil and Sediment Samples

For solid matrices such as soil and sediment, a common and effective approach is the use of Accelerated Solvent Extraction (ASE) or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method.[4]

Protocol: QuEChERS-based Extraction for Soil

-

Weighing the Sample: Accurately weigh 5-10 grams of the homogenized soil sample into a 50 mL centrifuge tube.

-

Hydration: Add a specific volume of purified water to the sample and shake to ensure hydration.

-

Solvent Addition: Add an appropriate volume of a suitable solvent, such as acetonitrile, and vortex the mixture vigorously.[4]

-

Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation and vortex again.

-

Centrifugation: Centrifuge the tube to separate the organic layer from the solid and aqueous layers.

-

Collection: Carefully collect the supernatant (organic layer) for the cleanup step.

3.1.2. Extraction from Water Samples

For aqueous samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are the preferred methods.

Protocol: Liquid-Liquid Extraction for Water

-

Sample Collection: Collect 1 liter of the water sample in a pre-cleaned glass container.

-

Solvent Addition: Transfer the sample to a separatory funnel and add a suitable organic solvent, such as hexane.

-

Extraction: Shake the funnel vigorously for a few minutes, periodically venting to release pressure.

-

Phase Separation: Allow the layers to separate and collect the organic layer.

-

Repeat: Repeat the extraction process with fresh solvent to ensure complete recovery.

-

Drying: Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water.

3.1.3. Cleanup: Removing the Interferences

Cleanup is a critical step to remove co-extracted matrix components that can interfere with the GC-MS analysis. Adsorption chromatography using materials like Florisil or silica gel is commonly employed.[5]

Protocol: Florisil Column Cleanup

-

Column Preparation: Prepare a chromatography column packed with activated Florisil.

-

Sample Loading: Load the concentrated extract onto the top of the column.

-

Elution: Elute the this compound from the column using a suitable solvent or solvent mixture. The polarity of the elution solvent is critical for effective separation.

-

Fraction Collection: Collect the eluate containing the target analyte.

-

Concentration: Concentrate the collected fraction to a final volume of 1 mL prior to GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The instrumental analysis is performed using a high-resolution gas chromatograph coupled to a sensitive mass spectrometer.

3.2.1. GC Parameters for Optimal Separation

The choice of the GC column and oven temperature program is crucial for achieving good chromatographic separation of this compound from other PCB congeners and matrix interferences. A low-polarity capillary column, such as a DB-5ms or equivalent, is often recommended for PCB analysis.[6]

| Parameter | Value | Rationale |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | Provides excellent separation for a wide range of PCBs.[6] |

| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for trace-level analysis.[7] |

| Injector Temperature | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation.[8] |

| Carrier Gas | Helium | Provides good chromatographic efficiency and is compatible with mass spectrometry. |

| Oven Program | Initial: 60°C, hold 1 min; Ramp: 30°C/min to 200°C; Ramp: 10°C/min to 320°C, hold 2 min | A multi-step temperature ramp allows for the separation of a wide range of compounds with varying volatilities.[3] |

3.2.2. Mass Spectrometry Parameters for Selective Detection

The mass spectrometer is operated in either selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode to enhance selectivity and sensitivity. For this compound, the molecular ion and characteristic fragment ions are monitored.

| Parameter | Value | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible fragmentation patterns. |

| Ion Source Temperature | 230 °C | Optimizes ionization efficiency and minimizes ion source contamination. |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | SIM mode enhances sensitivity by monitoring only specific ions. MRM mode in triple quadrupole MS provides even greater selectivity by monitoring specific precursor-to-product ion transitions.[3] |

| Quantifier Ion (m/z) | 292 | This is the molecular ion for tetrachlorobiphenyls. |

| Qualifier Ions (m/z) | 290, 222, 220 | These ions are used to confirm the identity of the analyte.[8] |

Data Analysis and Quantification: Ensuring Accuracy and Precision

4.1. Calibration

Quantification is typically performed using an external standard calibration method.[9] A series of calibration standards containing known concentrations of this compound are analyzed to generate a calibration curve.[8]

4.2. Internal Standard

To correct for variations in sample preparation and instrument response, an internal standard (IS) is added to all samples and calibration standards. A labeled analog of a PCB, such as 13C-labeled PCB, is an ideal internal standard. The use of an internal standard is a key component of robust quantitative methods.

4.3. Quality Control

To ensure the reliability of the results, a comprehensive quality control (QC) program should be implemented. This includes the analysis of method blanks, laboratory control samples (LCS), and matrix spikes.

Protocol: Standard Operating Procedure for the Analysis of this compound

This section provides a step-by-step protocol for the entire analytical procedure.

-

Sample Preparation:

-

Follow the appropriate extraction and cleanup protocol as described in Section 3.1 based on the sample matrix.

-

Add the internal standard to the sample prior to extraction.

-

Concentrate the final extract to 1 mL in a GC vial.

-

-

Instrument Setup and Calibration:

-

Set up the GC-MS system with the parameters outlined in Section 3.2.

-

Prepare a series of calibration standards of this compound with the internal standard.

-

Analyze the calibration standards to generate a calibration curve. The linearity of the curve should be verified (R² > 0.99).

-

-

Sample Analysis:

-

Inject the prepared sample extracts into the GC-MS system.

-

Analyze a method blank and a laboratory control sample with each batch of samples.

-

-

Data Processing and Reporting:

-

Integrate the peaks for this compound and the internal standard.

-

Calculate the concentration of this compound in the samples using the calibration curve.

-

Report the final concentration, taking into account the initial sample weight or volume.

-

Conclusion

This application note provides a comprehensive and validated methodology for the quantitative analysis of this compound by GC-MS. By following the detailed protocols for sample preparation, instrumental analysis, and data processing, researchers and scientists can obtain accurate and reliable data for this important environmental contaminant. The principles and techniques described herein can also be adapted for the analysis of other PCB congeners.

References

-

Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]

-

Interchim. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]

-

Shimadzu. (n.d.). GC-MS/MS determination of PCBs and screening of environmental pollutants using simultaneous scan and MRM modes Dioxin. Retrieved from [Link]

-

Cromlab. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]

-

SCISPEC. (n.d.). Analysis of PCBs in Food and Biological Samples Using GC Triple Quadrupole GC-MS/MS. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). Analysis of PCBs in Food and Biological Samples Using GC-Triple Quadrupole MS–MS. Retrieved from [Link]

-

Nikonova, A. A., & Gorshkov, A. G. (2011). Rapid Chromatography for the Determination of Polychlorinated Biphenyls by GC-MS in Environmental Monitoring. Journal of Chromatographic Science, 49(8), 624–629. Retrieved from [Link]

-

da Silva, A. C., de Souza, D., & de Souza, R. M. (2019). Development and Validation of a Gas Chromatographic-Selected Ion Monitoring Mass Spectrometric Method for the Simultaneous Determination of Three Aroclor PCB Congener Mixtures (1242, 1254, and 1260). Journal of the Brazilian Chemical Society, 30(9), 1957-1966. Retrieved from [Link]

-

Agilent Technologies. (2019). Analysis of Polychlorinated Biphenyls on 8890-5977B GC/MSD by Following the China HJ 743-2015 Method. Retrieved from [Link]

-

Motladiile, S., Kwaambwa, H. M., & Sichilongo, K. (2011). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of PCBs in Transformer Oil Samples-Application on Real Samples from Botswana. Journal of Chromatographic Science, 49(10), 737–744. Retrieved from [Link]

-

Agilent Technologies. (2016). Validation of a Confirmatory GC/MS/MS Method for Dioxins and Dioxin-like PCBS to Meet the Requirements of EU Regulation 709/2014. Retrieved from [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. agilent.com [agilent.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. agilent.com [agilent.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Polychlorinated Biphenyls Analysis | Ordering Guide | Agilent [agilent.com]

- 7. interchim.fr [interchim.fr]

- 8. agilent.com [agilent.com]

- 9. scielo.br [scielo.br]

Application Note: High-Performance Liquid Chromatography for the Analysis of 2,3',5',6-Tetrachlorobiphenyl

Abstract

This application note presents a detailed protocol for the analysis of 2,3',5',6-tetrachlorobiphenyl (PCB-71), a specific polychlorinated biphenyl (PCB) congener, using High-Performance Liquid Chromatography (HPLC) with UV detection. PCBs are persistent organic pollutants, and their monitoring in environmental and biological matrices is of significant importance. While gas chromatography is the traditional method for PCB analysis, HPLC offers a viable alternative, particularly in laboratories where GC instrumentation is less accessible. This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in established chromatographic principles and supported by authoritative references. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for this toxicologically relevant PCB congener.

Introduction: The Rationale for HPLC in PCB Analysis

Polychlorinated biphenyls (PCBs) are a class of synthetic organic compounds that were widely used in various industrial applications due to their chemical stability and insulating properties.[1] However, their resistance to degradation has led to their persistence in the environment, bioaccumulation in the food chain, and adverse health effects in humans and wildlife.[2] this compound (a specific isomer of tetrachlorobiphenyl) is one of the 209 PCB congeners, and its monitoring is crucial for environmental and toxicological assessments.

Traditionally, gas chromatography (GC) has been the method of choice for PCB analysis, as outlined in EPA methods.[3][4] However, HPLC presents a powerful and accessible alternative for the separation and quantification of these compounds.[1] The primary advantage of reverse-phase HPLC lies in its ability to separate compounds based on their hydrophobicity. This principle is particularly well-suited for PCBs, where the degree and position of chlorine substitution significantly influence their retention on a nonpolar stationary phase. This application note details a robust HPLC method for the analysis of this compound, providing researchers with the necessary protocols to achieve accurate and reproducible results.

Experimental Workflow Overview

The analytical workflow for the determination of this compound can be broken down into three main stages: sample preparation, HPLC analysis, and data interpretation. Each stage is critical for the overall success of the analysis.

Figure 1: A schematic overview of the complete analytical workflow for this compound analysis by HPLC.

Materials and Reagents

-

Solvents: HPLC grade acetonitrile, methanol, and water. Hexane and dichloromethane for sample preparation.

-

Standards: Certified reference standard of this compound.

-

Chemicals: Anhydrous sodium sulfate, silica gel (for cleanup), and phosphoric acid.

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges (if applicable).

Sample Preparation Protocols

The choice of sample preparation protocol is highly dependent on the sample matrix. The goal is to extract the this compound from the matrix and remove any interfering substances.[5]

Protocol for Water Samples: Liquid-Liquid Extraction (LLE)

-

Sample Collection: Collect 1 L of the water sample in a pre-cleaned amber glass bottle.

-

Extraction:

-

Transfer the water sample to a 2 L separatory funnel.

-

Add 60 mL of dichloromethane to the separatory funnel.

-

Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate and drain the lower organic layer into a flask.

-

Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.

-

-

Drying: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent to approximately 1 mL using a rotary evaporator.

-

Solvent Exchange: Add 10 mL of hexane and re-concentrate to 1 mL. This step is repeated twice to ensure complete removal of the dichloromethane. The final extract is in hexane.

Protocol for Soil and Sediment Samples: Accelerated Solvent Extraction (ASE)

-

Sample Preparation: Weigh 10 g of the homogenized soil sample and mix it with an equal amount of diatomaceous earth.[6]

-

Extraction:

-

Cleanup: The resulting extract often requires cleanup to remove co-extracted matrix components. A silica gel column is commonly used for this purpose.

-

Concentration and Solvent Exchange: Concentrate the cleaned extract and perform a solvent exchange to acetonitrile or a compatible solvent with the HPLC mobile phase.

Protocol for Biological Tissues: Solid-Phase Extraction (SPE)

-

Homogenization: Homogenize the tissue sample.

-

Extraction: Extract the lipids and the analyte using an appropriate solvent system (e.g., hexane/dichloromethane).[5]

-

Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample extract onto the SPE cartridge.

-

Wash the cartridge with a water/methanol mixture to remove polar interferences.

-

Elute the this compound with acetonitrile or another suitable organic solvent.

-

-

Concentration: Evaporate the eluate to the desired final volume.

HPLC Instrumentation and Conditions

The following HPLC conditions are a robust starting point for the analysis of this compound. Method optimization may be required based on the specific instrumentation and sample matrix.

| Parameter | Recommended Setting |

| HPLC System | A standard HPLC system with a gradient pump and UV detector |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | HPLC Grade Water |

| Mobile Phase B | HPLC Grade Acetonitrile |

| Gradient Program | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Detection Wavelength | 220 nm (and optionally 285 nm for confirmation) |

Justification of Parameters:

-

C18 Column: The nonpolar nature of the C18 stationary phase provides excellent retention and separation for hydrophobic molecules like PCBs.[1]

-

Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase system for the reverse-phase separation of a wide range of organic compounds.[7]

-

Gradient Elution: A gradient is employed to ensure that the highly retained tetrachlorobiphenyl is eluted in a reasonable time with good peak shape.

Method Validation

For reliable and defensible results, the HPLC method should be validated according to established guidelines.[9][10]

| Validation Parameter | Description |

| Specificity/Selectivity | The ability to assess the analyte in the presence of other components. This can be demonstrated by analyzing blank and spiked matrix samples. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be prepared with at least five standards. |

| Accuracy | The closeness of the test results to the true value. Determined by analyzing samples with known concentrations of the analyte. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the relative standard deviation (RSD). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. |

Data Analysis and Quantification

-

Peak Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time to that of a certified reference standard.

-

Calibration Curve: A calibration curve is constructed by plotting the peak area of the standard injections versus their known concentrations. A linear regression analysis is then performed.

-

Quantification: The concentration of this compound in the sample is determined by interpolating the peak area of the sample from the calibration curve.

Logical Relationships in the HPLC System

Figure 2: The logical flow of the analyte through the HPLC system, from injection to data acquisition.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by HPLC. By following the detailed steps for sample preparation, instrumentation, and data analysis, researchers can achieve reliable and accurate quantification of this important environmental contaminant. The adaptability of the sample preparation protocols allows for the analysis of various matrices, making this method a valuable tool for environmental monitoring and toxicological research.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Agilent Technologies. (n.d.). Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38875, 2,2',3,5'-Tetrachlorobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 37248, 2,2',5,5'-Tetrachlorobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 36186, 2,3',4',5-Tetrachlorobiphenyl. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of 2,4,4'-Trichlorobiphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Fact Sheet: Extraction and Determinative Methods. Retrieved from [Link]

-

Wang, P., et al. (2019). A New Method for Determination of Polychlorinated Biphenyls (PCBs) in Water Samples by Switchable Hydrophilicity Solvent. Scientific Information Database. [Link]

-

Zhang, Y., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. 2,2',3,5'-Tetrachlorobiphenyl | C12H6Cl4 | CID 38875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. epa.gov [epa.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Separation of 2,4,4’-Trichlorobiphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. 2,2',4,4',5,5'-Hexachlorobiphenyl | C12H4Cl6 | CID 37034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 10. pharmtech.com [pharmtech.com]

sample preparation for 2,3',5',6-Tetrachlorobiphenyl in soil

Application Note: High-Precision Extraction and Cleanup of PCB 73 (2,3',5',6-Tetrachlorobiphenyl) from Complex Soil Matrices

Executive Summary

This application note details a rigorous protocol for the isolation of PCB 73 (this compound) from soil matrices. While PCBs are ubiquitous environmental pollutants, congener-specific analysis is critical for accurate toxicological assessment and source apportionment. PCB 73, a di-ortho substituted congener, presents specific challenges due to its elution profile and the complex interferences found in soil (humic acids, elemental sulfur).

This guide prioritizes Pressurized Liquid Extraction (PLE) (EPA Method 3545A) over traditional Soxhlet extraction to maximize throughput and minimize solvent usage, while adhering to the strict quality standards required for regulated environmental testing (EPA Method 8082A).

Analyte Profile: PCB 73

Understanding the physicochemical properties of the target analyte is the foundation of a successful extraction.

| Property | Description | Impact on Protocol |

| IUPAC Name | This compound | Target Analyte |

| Structure | Di-ortho substituted (2, 6 positions) | Non-planar configuration .[1] Steric hindrance prevents coplanarity, reducing "dioxin-like" toxicity but maintaining high lipophilicity. |

| Log K_ow | ~5.8 - 6.0 | Highly lipophilic; binds strongly to soil organic carbon. Requires non-polar/polar solvent mix for effective desorption. |

| Vapor Pressure | Low (Solid at RT) | Volatility is manageable, but evaporative losses can occur during concentration if vacuum/heat is excessive. |

| Interferences | Elemental Sulfur (S₈) | Soil extracts often contain high levels of sulfur, which co-elutes with PCBs on GC-ECD. Rigorous sulfur cleanup is mandatory. |

Strategic Methodology

Extraction: Why PLE?

While Soxhlet (EPA 3540C) is the historical "gold standard," it is time-consuming (16-24 hours) and solvent-intensive. Pressurized Liquid Extraction (PLE) (EPA 3545A) uses elevated temperature (100°C) and pressure (1500 psi) to increase the kinetics of desorption, achieving equivalent or better recovery in <20 minutes.

-

Solvent System: A 1:1 mixture of Hexane (dissolves PCB) and Acetone (swells soil pores/breaks moisture barrier) is selected.[2]

Cleanup Strategy

Soil extracts are "dirty." Direct injection leads to inlet liner contamination and column degradation.

-

Sulfur Removal (EPA 3660B): Elemental sulfur is extracted alongside PCBs. We utilize Activated Copper Powder over TBA-sulfite for its robustness and visual endpoint validation (copper turns black).

-

Matrix Removal (EPA 3620C): Florisil (Magnesium Silicate) is used to retain polar interferences (humic acids, pesticides) while allowing non-polar PCBs to elute.

Detailed Protocol

Phase 1: Sample Pre-treatment

-

Objective: Homogenize and remove moisture (water interferes with non-polar solvent penetration).

-

Sieving: Pass raw soil through a 2mm sieve to remove rocks/debris.

-

Drying: Mix 10g of soil with 10g of Diatomaceous Earth (DE) or anhydrous Sodium Sulfate (Na₂SO₄) until a free-flowing powder is obtained. Note: Chemical drying is preferred over oven drying to prevent loss of lower-chlorinated congeners.

Phase 2: Pressurized Liquid Extraction (PLE)

-

Instrument: Dionex ASE 350 or equivalent.

-

Cell Loading:

-

Insert cellulose filter into the cell bottom.

-

Load soil/DE mixture.

-

Spike with Surrogate Standard Solution (TCMX and DCB) directly onto the soil.

-

Fill void volume with clean Ottawa sand.

-

-